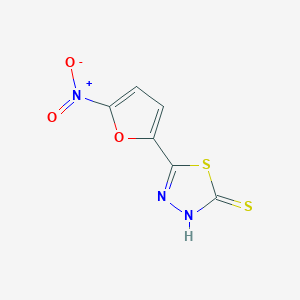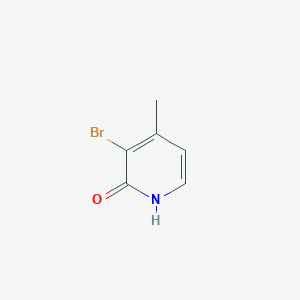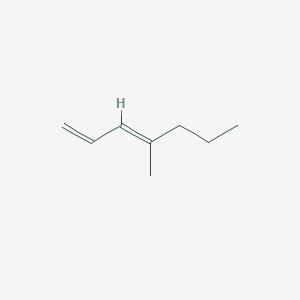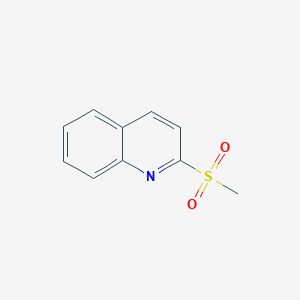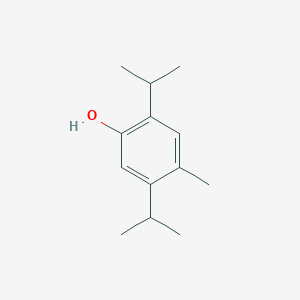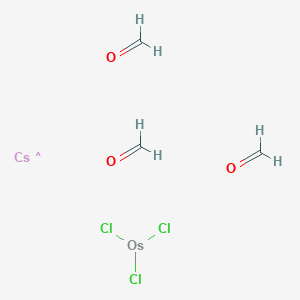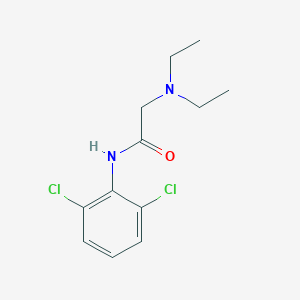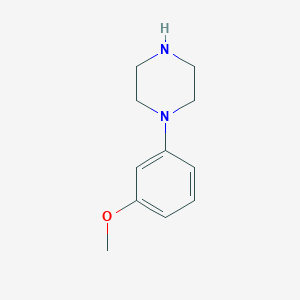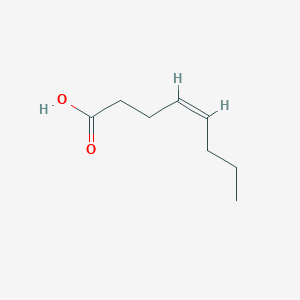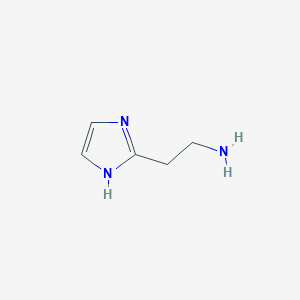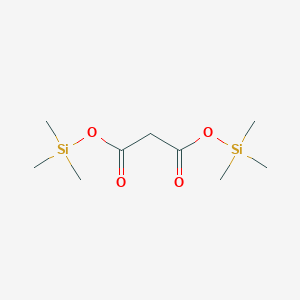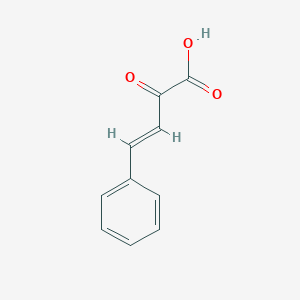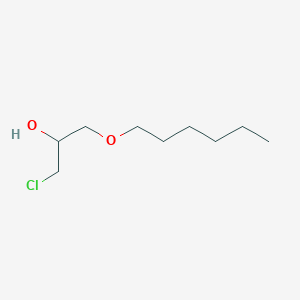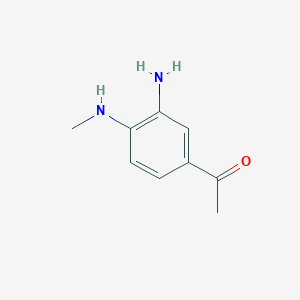
1-(3-Amino-4-(methylamino)phenyl)ethanone
Vue d'ensemble
Description
1-(3-Amino-4-(methylamino)phenyl)ethanone is an organic compound with the molecular formula C9H12N2O It is a derivative of phenyl ethanone, characterized by the presence of amino and methylamino groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Amino-4-(methylamino)phenyl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3-amino-4-(methylamino)aniline with acetic anhydride under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-amino-4-(methylamino)aniline and acetic anhydride
Conditions: Basic medium, typically using sodium acetate or pyridine as a base
Temperature: Room temperature to slightly elevated temperatures
Solvent: Often performed in an organic solvent such as dichloromethane or ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-(methylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized products
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1-(3-Amino-4-(methylamino)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-(methylamino)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and methylamino groups can form hydrogen bonds and other interactions with target molecules, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Methylamino)phenyl)ethanone: Similar structure but with the methylamino group in a different position.
1-(4-(Dimethylamino)phenyl)ethanone: Contains an additional methyl group on the amino nitrogen.
1-(3-Amino-4-methylphenyl)ethanone: Lacks the methylamino group, only has an amino group.
Uniqueness
1-(3-Amino-4-(methylamino)phenyl)ethanone is unique due to the specific positioning of the amino and methylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
1-[3-amino-4-(methylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFJKWSILZEFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381541 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-19-2 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
